molecular formula C5H8Br2N2O2 B2463448 N-(2,3-dibromopropyl)-N'-formylformic hydrazide CAS No. 216854-54-5

N-(2,3-dibromopropyl)-N'-formylformic hydrazide

Cat. No. B2463448
CAS RN: 216854-54-5
M. Wt: 287.939
InChI Key: TXTGGXCOWZUUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dibromopropyl)-N'-formylformic hydrazide (DBPFH) is a synthetic compound that has been used in a variety of scientific research applications. It is a brominated hydrazide that has been used in the synthesis of various organic compounds and as a reagent in biochemical and physiological studies. DBPFH has been used in the synthesis of a variety of organic compounds, including polymers and pharmaceuticals, as well as in biochemistry and physiology studies. In addition, DBPFH has been used in lab experiments to study the mechanism of action of various compounds, as well as to investigate biochemical and physiological effects.

Scientific Research Applications

NMR Study of Acylated Hydrazines

  • Stability and Conformational Analysis : A study by Fritz et al. (1990) explored the stability and conformation of various acylated hydrazines, including formylhydrazides, using NMR spectroscopy. This research provides insight into the structural properties of these compounds, which is crucial for their application in chemical synthesis (Fritz, Kristinsson, Mollenkopf, & Winkler, 1990).

Novel Chelating Agents

  • Hexacoordinate Silicon Complexes : Kalikhman et al. (2002) described the use of N-isopropylidene hydrazides as novel chelating agents for the preparation of unique hexacoordinate silicon complexes. These findings demonstrate the potential of hydrazides in inorganic and coordination chemistry (Kalikhman, Gostevskii, Girshberg, Krivonos, & Kost, 2002).

Electroreduction of Maleic Hydrazide

  • Analytical Applications : Shibata and Zuman (1997) investigated the electroreduction of maleic hydrazide in aqueous solutions, which is relevant for analytical chemistry applications. This research highlights the electrochemical behavior of hydrazides and their potential use in analytical methodologies (Shibata & Zuman, 1997).

Synthesis of Triazines

  • Solvent-free Synthesis Using Hydrazides : Ghorbani‐Vaghei et al. (2015) presented a method for the solvent-free synthesis of triazines using N-halosulfonamides and acid hydrazides. This approach is significant for the development of environmentally friendly synthesis processes in organic chemistry (Ghorbani‐Vaghei, Shahriari, Salimi, & Hajinazari, 2015).

Protein Chemical Synthesis

  • Hydrazide Intermediates in Protein Synthesis : Huang, Fang, and Liu (2016) discussed the use of hydrazide chemistry in protein chemical synthesis. The ability to synthesize and modify proteins using peptide or protein hydrazides is critical for pharmaceutical and biological research (Huang, Fang, & Liu, 2016).

Natural Hydrazine-Containing Compounds

  • Biosynthesis and Biological Activities : Le Goff and Ouazzani (2014) reviewed the biosynthesis, isolation, and biological activities of natural hydrazine-containing compounds. Understanding the biosynthesis and properties of these compounds is essential for their application in medicinal chemistry (Le Goff & Ouazzani, 2014).

Analyzing Collagen O-glycosylations

  • Method Development Using Hydrazide Chemistry : Taga, Kusubata, Ogawa-Goto, and Hattori (2012) developed a novel method for analyzing collagen O-glycosylations using hydrazide chemistry. This method is significant for studying the structural aspects of collagen, which is important in the field of biochemistry (Taga, Kusubata, Ogawa-Goto, & Hattori, 2012).

Rhodamine Chemosensor for Metal Ions

  • Metal Ion Detection : Wang et al. (2020) synthesized a bifunctional rhodamine derivative that acts as a chemosensor for detecting Cu2+ and Hg2+ ions. Such chemosensors have potential applications in environmental monitoring and analytical chemistry (Wang, Kong, Chen, Yoon, Swamy, & Wang, 2020).

Photoinduced Cleavage of N-N Bonds

  • Photocatalytic System for Aromatic Hydrazines : Zhu and Zheng (2011) developed a photocatalytic system for cleaving N-N bonds in hydrazines and hydrazides. This research is relevant for organic synthesis, particularly in the preparation of secondary aromatic amines (Zhu & Zheng, 2011).

properties

IUPAC Name

N-[2,3-dibromopropyl(formyl)amino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2N2O2/c6-1-5(7)2-9(4-11)8-3-10/h3-5H,1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTGGXCOWZUUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N(C=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.